![molecular formula C8H8N2 B065541 6-metil-1H-pirrolo[3,2-c]piridina CAS No. 183586-34-7](/img/structure/B65541.png)

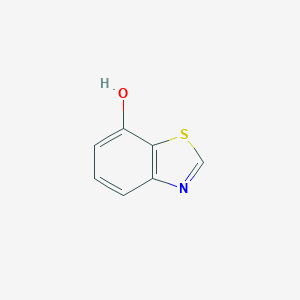

6-metil-1H-pirrolo[3,2-c]piridina

Descripción general

Descripción

6-methyl-1H-pyrrolo[3,2-c]pyridine (6MPP) is an aromatic heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used as a building block for the synthesis of other compounds and as a starting material for a variety of reactions. Due to its unique properties, 6MPP has been widely studied in recent years and has been used in many different fields of research.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

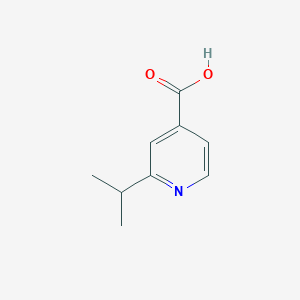

“6-metil-1H-pirrolo[3,2-c]piridina” y sus derivados han mostrado actividades potentes contra los receptores del factor de crecimiento de fibroblastos (FGFR1, 2 y 3), que desempeñan un papel esencial en varios tipos de tumores . Por lo tanto, atacar a los FGFR representa una estrategia atractiva para la terapia contra el cáncer .

Tratamiento del cáncer de mama

Los estudios in vitro han demostrado que los derivados de “this compound” pueden inhibir la proliferación de células de cáncer de mama 4T1 e inducir la apoptosis . También inhibieron significativamente la migración e invasión de las células 4T1 .

Inhibidores de FGFR

Se ha descubierto que los derivados de “this compound” son potentes inhibidores de FGFR . Estos inhibidores se encuentran actualmente en investigación clínica para el tratamiento de varios tipos de cáncer .

Diseño de fármacos y química medicinal

Los derivados de piridina fusionada, incluida “this compound”, son de creciente interés en el diseño de fármacos y la química medicinal . Su similitud estructural con las bases del ADN como la adenina y la guanina es un factor clave para explicar su efectividad .

Fármacos antivirales y contra el cáncer

Muchos fármacos antivirales y contra el cáncer tienen similitudes estructurales con "this compound" . Este compuesto también se encuentra en las estructuras de sustancias con actividades antituberculosas, antibacterianas, antifúngicas, antiinflamatorias y antimaláricas

Safety and Hazards

Direcciones Futuras

The future directions for the research on “6-methyl-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . Additionally, more studies are needed to understand the mechanism of action of these compounds .

Mecanismo De Acción

Target of Action

The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are crucial for its therapeutic potential .

Result of Action

In vitro studies have shown that 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Análisis Bioquímico

Biochemical Properties

Pyrrolopyridine derivatives have been studied for their interactions with various enzymes, proteins, and other biomolecules . For instance, some pyrrolopyridine derivatives have been found to inhibit certain enzymes and interact with various receptors

Cellular Effects

Pyrrolopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrrolopyridine derivatives have shown antiproliferative activity in certain cancer cell lines

Molecular Mechanism

Pyrrolopyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some pyrrolopyridine derivatives have shown potential analgesic and sedative activities in animal models . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses of 6-methyl-1H-pyrrolo[3,2-c]pyridine in animal models need to be investigated further.

Metabolic Pathways

The metabolic pathways involving 6-methyl-1H-pyrrolo[3,2-c]pyridine are not well-characterized. Pyrrolopyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors

Propiedades

IUPAC Name |

6-methyl-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAVQKASMKODDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437954 | |

| Record name | 6-Methyl-5-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183586-34-7 | |

| Record name | 6-Methyl-5-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

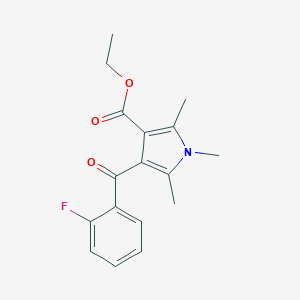

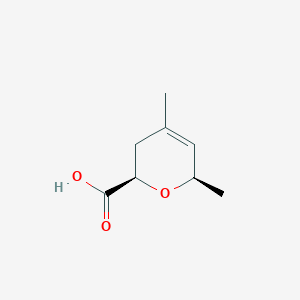

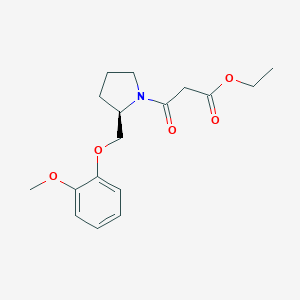

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

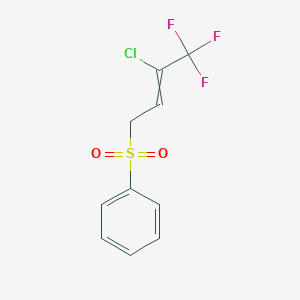

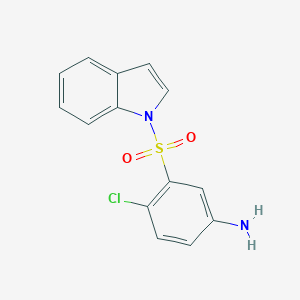

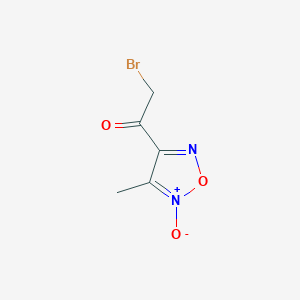

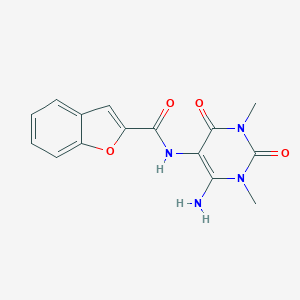

Feasible Synthetic Routes

Q1: Why was 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesized?

A1: 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2) was synthesized as a 1-deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). This research aimed to explore how replacing a nitrogen atom with a carbon atom in the pyrrolopyrimidine core structure would affect the compound's properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)